molecular formula C8H9BF2O2 B15301506 [2-(1,1-Difluoroethyl)phenyl]boronic acid

[2-(1,1-Difluoroethyl)phenyl]boronic acid

Cat. No.: B15301506
M. Wt: 185.97 g/mol
InChI Key: BQHCOXWCDPUQES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [2-(1,1-Difluoroethyl)phenyl]boronic acid typically involves the reaction of 2-(1,1-difluoroethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation: [2-(1,1-Difluoroethyl)phenyl]boronic acid can undergo oxidation to form the corresponding phenol.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [2-(1,1-Difluoroethyl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium atom. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Uniqueness: The presence of the difluoroethyl group in [2-(1,1-Difluoroethyl)phenyl]boronic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs .

Properties

Molecular Formula

C8H9BF2O2

Molecular Weight

185.97 g/mol

IUPAC Name

[2-(1,1-difluoroethyl)phenyl]boronic acid

InChI

InChI=1S/C8H9BF2O2/c1-8(10,11)6-4-2-3-5-7(6)9(12)13/h2-5,12-13H,1H3

InChI Key

BQHCOXWCDPUQES-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C(C)(F)F)(O)O

Origin of Product

United States

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